molecular formula C18H20N2O B11926173 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine CAS No. 61675-21-6

2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11926173
CAS No.: 61675-21-6
M. Wt: 280.4 g/mol
InChI Key: ZAPGKOBITMUPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine (CAS 61675-21-6) is a substituted tryptamine derivative characterized by:

  • Indole core: A 1-methyl-1H-indole scaffold.
  • Substituents: A benzyloxy (–OBzl) group at the 6-position and an ethylamine (–CH2CH2NH2) side chain at the 3-position.
  • Molecular formula: C18H20N2O (neutral form), with a molecular weight of 296.37 g/mol.

Its structural features, including the electron-donating benzyloxy group and N-methylation, influence its pharmacokinetic and pharmacodynamic properties compared to simpler analogs.

Properties

CAS No.

61675-21-6

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-(1-methyl-6-phenylmethoxyindol-3-yl)ethanamine

InChI

InChI=1S/C18H20N2O/c1-20-12-15(9-10-19)17-8-7-16(11-18(17)20)21-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13,19H2,1H3

InChI Key

ZAPGKOBITMUPMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with the indole derivative in the presence of a base.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the indole ring or the ethanamine side chain, potentially forming reduced indole derivatives or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced indole derivatives, primary amines.

    Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine is C18H20N2O, with a molecular weight of approximately 280.36 g/mol. The benzyloxy group increases the compound's lipophilicity, which may influence its absorption and distribution within biological systems .

Neuropharmacology

Research indicates that compounds similar to this compound exhibit various neuropharmacological activities. These include:

  • Cholinesterase Inhibition : The compound may serve as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. In vitro studies have shown that related compounds display significant inhibitory activities against AChE, suggesting that this compound could be explored for similar effects .
  • Monoamine Oxidase Inhibition : The compound has potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are beneficial in treating depression and anxiety disorders .

Cancer Research

The compound's structural features may also confer anticancer properties. Preliminary studies on structurally related compounds have shown cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineChlorine substitution on indoleKnown NMDA receptor antagonist
2-(6-methyl-1H-indol-3-yl)ethanamineMethyl instead of benzyloxy groupExhibits different pharmacological effects
2-(5-fluoroindolyl)ethanamineFluorine substitutionPotentially altered bioavailability

This table illustrates how modifications to the indole structure can significantly affect biological activity and therapeutic potential.

Case Studies

Several studies have investigated the pharmacological profiles of related compounds, providing insights into the potential applications of this compound:

  • Study on Cholinesterase Inhibitors : A study evaluated various derivatives for their ability to inhibit AChE and MAO enzymes, revealing that compounds with similar structures to this compound exhibited promising inhibitory activity, supporting its potential use in neurodegenerative disease therapies .
  • Anticancer Activity Assessment : Research has demonstrated that certain indole derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction. This suggests that this compound may possess similar properties worth exploring in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor binding, or alter ion channel function, thereby influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Key Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine 6-OBzl, 1-Me C18H20N2O 296.37 Enhanced lipophilicity due to benzyloxy; N-methylation improves metabolic stability .
6-Methoxytryptamine hydrochloride (CAS 2736-21-2) 6-OMe C11H15ClN2O 226.70 Simpler analog; methoxy group reduces steric bulk but may decrease receptor affinity compared to benzyloxy .
7-Benzyloxytryptamine (CAS 31677-75-5) 7-OBzl C17H18N2O 274.34 Positional isomer; benzyloxy at 7-position may alter binding interactions with targets like TRPM8 .
5-Methoxytryptamine (CAS 608-07-1) 5-OMe C11H14N2O 190.24 5-Methoxy substitution common in serotonin analogs; distinct receptor selectivity profile .
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0) 1-Bzl C17H19ClN2 286.80 N-Benzyl substitution increases lipophilicity; potential for altered CNS penetration .
N-(4-Chlorobenzyl)-2-(1-methyl-1H-indol-3-yl)ethanamine 3-(CH2NH(4-Cl-Bzl)), 1-Me C19H20ClN2 316.83 Chlorobenzyl side chain enhances receptor binding affinity in some TRPM8 modulators .

Biological Activity

2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20N2O
  • Molecular Weight : 280.36 g/mol
  • CAS Number : 61675-21-6

The structure features an indole moiety with a benzyloxy group and an ethanamine side chain, enhancing its lipophilicity and possibly influencing its biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : The compound has shown promise in protecting neurons from amyloid-beta-induced neurotoxicity, which is significant for Alzheimer's disease research .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against various strains, suggesting potential applications in treating infections .
  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for cognitive function and memory .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The benzyloxy substitution enhances binding affinity to various receptors, potentially increasing its efficacy as a therapeutic agent.
  • Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to neuroprotection by reducing oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Systems : Its structural similarity to other indole derivatives suggests it may influence neurotransmitter systems, particularly serotonin and dopamine pathways .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the significance of the benzyloxy group in modulating biological activity. The following table summarizes key analogs and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineChlorine substitution on indoleKnown NMDA receptor antagonist
2-(6-methyl-1H-indol-3-yl)ethanamineMethyl instead of benzyloxy groupExhibits different pharmacological effects
2-(5-fluoroindolyl)ethanamineFluorine substitutionPotentially altered bioavailability

These comparisons illustrate how variations in substituents affect biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the neuroprotective effects of this compound. For example:

  • Study on Amyloid-Beta Toxicity :
    • Researchers investigated the compound's ability to mitigate neurotoxicity induced by amyloid-beta in neuronal cell cultures. Results indicated a significant reduction in cell death compared to untreated controls, suggesting protective effects against Alzheimer's pathology .
  • Antibacterial Activity Assessment :
    • A series of experiments tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, particularly against Gram-negative bacteria, indicating potential for development as an antimicrobial agent .

Q & A

Q. What synthetic strategies are employed for the preparation of 2-(6-(benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine?

The synthesis typically involves multi-step routes starting from substituted indole precursors. For example, the Bischler-Napieralski reaction is a key method to form the indole backbone, followed by functional group modifications. A representative approach includes:

Indole Core Formation : Starting with 6-benzyloxyindole derivatives, alkylation at the 1-position introduces the methyl group.

Ethanamine Sidechain Installation : Reductive amination or nucleophilic substitution at the 3-position introduces the ethanamine moiety.

Protection/Deprotection : Benzyloxy groups are often protected during synthesis and later removed under catalytic hydrogenation .

Q. How can researchers validate the structural identity of this compound?

Structural characterization relies on:

  • X-ray Crystallography : Using programs like SHELXL for refinement of crystal structures to confirm stereochemistry .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzyloxy at C6, methyl at N1).
    • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+^+ for C18_{18}H20_{20}N2_2O: m/z 296.15) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • First Aid : In case of skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s biological activity in receptor-binding assays?

The benzyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with methoxy or hydroxyl analogs (e.g., 6-methoxyindole derivatives) show that benzyloxy substituents increase affinity for serotonin receptors (e.g., 5-HT2A_{2A}) but may reduce metabolic stability due to enzymatic cleavage .

Q. What analytical methods resolve contradictions in reported solubility or stability data?

  • HPLC-PDA/MS : Quantify degradation products under varying pH/temperature conditions.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?

  • Molecular Dynamics Simulations : Predict binding modes to targets like monoamine transporters.
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
  • Docking Studies : Compare interactions of benzyloxy vs. halogenated analogs with receptor active sites .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow Chemistry : Optimize exothermic steps (e.g., alkylation) for safer large-scale production.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve yield in deprotection steps.
  • Purification : Use flash chromatography or recrystallization to maintain >95% purity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC18_{18}H20_{20}N2_2O
Molecular Weight296.37 g/mol
LogP (Predicted)3.2 ± 0.5
Solubility (Water)<1 mg/mL (pH 7.4)

Q. Table 2. Common Synthetic Intermediates

IntermediateRole in SynthesisKey Reaction
6-Benzyloxy-1-methylindoleCore indole scaffoldFriedel-Crafts alkylation
3-(2-Aminoethyl)indoleEthanamine precursorReductive amination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.